molecular formula C7H5NOS2 B11983801 2-Oxo-2-(2-thienyl)ethyl thiocyanate CAS No. 43045-25-6

2-Oxo-2-(2-thienyl)ethyl thiocyanate

Cat. No.: B11983801
CAS No.: 43045-25-6
M. Wt: 183.3 g/mol
InChI Key: IUIZVMMQXBXFLR-UHFFFAOYSA-N
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Description

2-Oxo-2-(2-thienyl)ethyl thiocyanate is a chemical compound with the molecular formula C7H5NOS2 and a molecular weight of 183.252 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a thienyl group, which is a sulfur-containing heterocycle, and a thiocyanate group, which is a functional group containing sulfur, nitrogen, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2-thienyl)ethyl thiocyanate typically involves the reaction of 2-thienylacetic acid with thiocyanate reagents under specific conditions. One common method is the reaction of 2-thienylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2-thienyl)ethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-(2-thienyl)ethyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, the thienyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Butoxyethoxy)-ethyl thiocyanate
  • 2-Naphthoylmethyl thiocyanate
  • 2-(2-Chlorophenyl)-1-cyanoethyl thiocyanate
  • 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate
  • 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
  • 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate
  • (5-Formyl-2-furyl)methyl thiocyanate
  • 2-(2-Thiocyanatoethoxy)ethyl thiocyanate
  • 2-(Methylanilino)-2-oxoethyl thiocyanate
  • 2-[2-(2-Thiocyanatoethoxy)ethoxy]ethyl thiocyanate

Uniqueness

2-Oxo-2-(2-thienyl)ethyl thiocyanate is unique due to its combination of a thienyl group and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

43045-25-6

Molecular Formula

C7H5NOS2

Molecular Weight

183.3 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) thiocyanate

InChI

InChI=1S/C7H5NOS2/c8-5-10-4-6(9)7-2-1-3-11-7/h1-3H,4H2

InChI Key

IUIZVMMQXBXFLR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CSC#N

Origin of Product

United States

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